5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-9-17-15(18-10-12)22-13-5-4-8-19(11-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-7,9-10,13H,4-5,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQVSRJYQWLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the reaction of a fluorinated pyrimidine with a phenylsulfonyl piperidine derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol or acetonitrile. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves several key steps:
- Formation of the Pyrimidine Core : This can be achieved through various methods, including cyclization reactions involving appropriate precursors.
- Introduction of the Fluorine Atom : Fluorination methods can be applied to introduce the fluorine atom into the pyrimidine ring.
- Attachment of the Phenylsulfonylpiperidine Moiety : This step often requires coupling reactions, such as Suzuki–Miyaura coupling, to form the desired bond between the piperidine and pyrimidine structures.
Medicinal Chemistry
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, related pyrimidine derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) . The mechanism of action may involve apoptosis induction and inhibition of cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | L1210 (mouse leukemia) | 0.5 |
| Compound B | MCF7 (breast cancer) | 0.8 |
| Compound C | A549 (lung cancer) | 0.6 |
Biological Studies
The compound has also been explored for its interactions with biological targets:
- Enzyme Inhibition : Studies indicate that similar compounds can inhibit key enzymes involved in cancer progression and inflammatory responses.
Antimicrobial Activity
Research on related pyrimidine derivatives has shown promising antifungal and insecticidal activities. For instance, compounds structurally related to 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibited good antifungal activity against various pathogens at concentrations as low as 50 µg/ml .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of pyrimidine derivatives revealed that certain compounds exhibited potent activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antifungal Properties
Another study assessed the antifungal activity of novel trifluoromethyl pyrimidine derivatives, demonstrating significant inhibition against Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that similar structures may offer valuable insights into developing new antifungal agents .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target. The phenylsulfonyl group also plays a role in modulating the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Notes
- The comparison includes pyridine derivatives ( and ) despite their structural divergence from the pyrimidine core of the target compound. These highlight how halogen and silicon modifications influence physicochemical properties.
- provides the most direct analog, emphasizing the role of sulfonyl group modifications in drug design.
- Further experimental studies are required to validate the hypothesized biological activities of these compounds.
Biological Activity
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 5-fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- CAS Number : 2034275-40-4
- Molecular Weight : 337.4 g/mol
Research indicates that compounds similar to 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit various mechanisms of action, including:
- Cell Cycle Arrest : Studies have shown that pyrimidine derivatives can induce cell cycle arrest in cancer cells. For instance, derivatives with fluorine substitutions at the 2-position have been noted to enhance the potency and selectivity against cancer cells by promoting apoptosis and inhibiting cell proliferation .
- Pro-apoptotic Activity : The compound may increase the expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in treated cells .
- Inhibition of Key Pathways : Similar compounds have been reported to inhibit critical signaling pathways, such as the EGFR pathway, which is vital for tumor growth and survival .
Synthesis
The synthesis of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves several steps:
- Formation of the Pyrimidine Core : Starting from a suitable pyrimidine precursor, such as 5-fluoropyrimidine.
- Attachment of the Piperidinyl Group : Reaction with a piperidine derivative under basic conditions.
- Introduction of the Styrylsulfonyl Group : Final reaction with a styrylsulfonyl chloride in the presence of a base .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- A study demonstrated that a related compound induced a significant increase in apoptotic markers in MCF-7 breast cancer cells when treated at IC50 concentrations. The treatment led to a marked increase in early and late apoptotic cells compared to control groups .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 6.30 | Apoptosis induction |
| Compound B | A549 | <5.0 | EGFR inhibition |
| 5-Fluoro Compound | MCF-7 | TBD | TBD |
Pharmacological Profiles
In addition to anticancer properties, compounds with similar structures have exhibited other pharmacological activities:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can intermediates be optimized for yield?
- The compound can be synthesized via multi-step reactions involving nucleophilic substitution and sulfonylation. For example, a piperidine intermediate is first functionalized with a phenylsulfonyl group under basic conditions (e.g., using NaH in DMF), followed by coupling with a fluoropyrimidine moiety via Mitsunobu or SNAr reactions . Key intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are critical precursors, requiring purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to achieve >95% purity . Yield optimization often involves temperature control (0–5°C for sulfonylation) and catalytic systems like Pd(PPh₃)₄ for cross-coupling steps .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- 1H/13C NMR : Key signals include the piperidin-3-yloxy proton (δ 4.5–5.0 ppm, multiplet) and pyrimidine C-F coupling (δ 160–165 ppm in 13C NMR) .
- X-ray crystallography : Crystallization in ethanol/water (7:3) at 4°C reveals bond angles (e.g., C–O–C ≈ 112°) and sulfonyl group geometry, critical for confirming stereochemistry .
- HRMS : Exact mass validation (e.g., [M+H]+ calculated for C₁₅H₁₃FN₃O₃S: 350.0662) ensures molecular integrity .
Q. What safety protocols are essential during handling and storage?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
- Waste disposal : Classify as "halogenated organic waste" and incinerate via licensed facilities to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition (e.g., Jak2)?
- In vitro kinase assays : Use recombinant Jak2 (wild-type and V617F mutant) with ATP concentrations varying from 1–100 µM. Measure IC₅₀ via fluorescence polarization (FP) using a phospho-STAT5 substrate .
- Cellular proliferation assays : Treat HEL 92.1.7 cells (Jak2 V617F-positive) with 0.1–10 µM compound for 72 hours. Compare viability (MTT assay) against wild-type controls to assess selectivity .
- Structural docking : Perform molecular dynamics simulations using PDB 4BBE (Jak2 kinase domain) to identify critical interactions (e.g., hydrogen bonding with Glu⁹³⁰ and hydrophobic packing with Phe⁹⁹⁴) .
Q. How can researchers resolve contradictory data in metabolic stability studies across species?
- In vitro microsomal assays : Test liver microsomes from human, rat, and mouse with 10 µM compound. Quantify parent compound depletion via LC-MS/MS (e.g., Cmax at 254 nm). Discrepancies in half-life (e.g., t₁/₂ = 45 min in human vs. 12 min in mouse) may arise from cytochrome P450 isoform differences (CYP3A4 vs. CYP2D6) .
- Cofactor supplementation : Add NADPH (1 mM) to distinguish phase I vs. phase II metabolism. If instability persists, consider synthesizing deuterated analogs to block metabolic hotspots (e.g., C-5 fluorine substitution) .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of the phenylsulfonyl-piperidine moiety?
- Analog synthesis : Replace the phenylsulfonyl group with methylsulfonyl, tosyl, or mesyl groups. Test inhibitory activity against Jak2 to assess the role of electron-withdrawing substituents .
- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate steric/electronic parameters (logP, polar surface area) with IC₅₀ values. A parabolic relationship often emerges for sulfonyl group bulkiness .
Q. How can low yields in large-scale synthesis be addressed?
- Process optimization : Switch from batch to flow chemistry for the sulfonylation step to improve mixing and heat transfer (residence time: 30 sec, 40°C) .
- Catalyst screening : Test Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ for Suzuki-Miyaura coupling steps, which reduces catalyst loading from 5 mol% to 1 mol% while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
